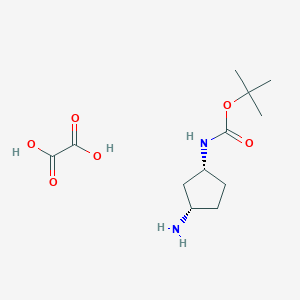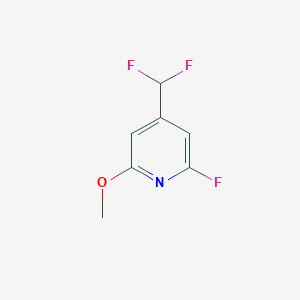
2-(Tert-butyl)-3-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Tert-butyl)-3-fluoropyridine is an organic compound belonging to the class of fluoropyridines It features a pyridine ring substituted with a tert-butyl group at the second position and a fluorine atom at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Nucleophilic Substitution: : One common method for synthesizing 2-(Tert-butyl)-3-fluoropyridine involves the nucleophilic substitution of a suitable pyridine derivative. For example, starting with 2-(tert-butyl)pyridine, a fluorinating agent such as Selectfluor can be used to introduce the fluorine atom at the desired position under controlled conditions.
-
Direct Fluorination: : Another approach involves the direct fluorination of 2-(tert-butyl)pyridine using elemental fluorine or other fluorinating reagents like N-fluorobenzenesulfonimide (NFSI). This method requires careful control of reaction conditions to achieve selective fluorination at the third position.
Industrial Production Methods
Industrial production of this compound typically involves scalable versions of the above synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
-
Substitution Reactions: : 2-(Tert-butyl)-3-fluoropyridine can undergo various substitution reactions, particularly nucleophilic aromatic substitution (S_NAr) due to the presence of the electron-withdrawing fluorine atom. Common nucleophiles include amines, thiols, and alkoxides.
-
Oxidation and Reduction: : The compound can participate in oxidation and reduction reactions, although these are less common. Oxidizing agents like potassium permanganate can oxidize the tert-butyl group, while reducing agents like lithium aluminum hydride can reduce any functional groups present.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Potassium permanganate (KMnO_4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH_4) in anhydrous ether.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-(tert-butyl)-3-aminopyridine, while oxidation of the tert-butyl group can produce a carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(Tert-butyl)-3-fluoropyridine is used as a building block for the synthesis of more complex molecules. Its unique substitution pattern makes it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates. Researchers investigate its derivatives for activity against various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and specialty chemicals. Its stability and reactivity make it suitable for various applications, including as a precursor in the synthesis of functional materials.
Wirkmechanismus
The mechanism by which 2-(Tert-butyl)-3-fluoropyridine exerts its effects depends on its specific application. In medicinal chemistry, its mechanism of action involves interaction with molecular targets such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity by altering electronic properties and steric interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Tert-butyl)pyridine: Lacks the fluorine atom, resulting in different reactivity and properties.
3-Fluoropyridine: Lacks the tert-butyl group, affecting its steric and electronic characteristics.
2-(Tert-butyl)-4-fluoropyridine: Similar structure but with the fluorine atom at the fourth position, leading to different chemical behavior.
Uniqueness
2-(Tert-butyl)-3-fluoropyridine is unique due to the combined presence of the tert-butyl group and the fluorine atom at specific positions on the pyridine ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H12FN |
|---|---|
Molekulargewicht |
153.20 g/mol |
IUPAC-Name |
2-tert-butyl-3-fluoropyridine |
InChI |
InChI=1S/C9H12FN/c1-9(2,3)8-7(10)5-4-6-11-8/h4-6H,1-3H3 |
InChI-Schlüssel |
CHCVWRAGKJVCRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=CC=N1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




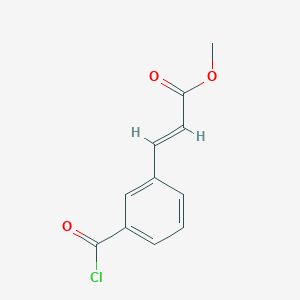

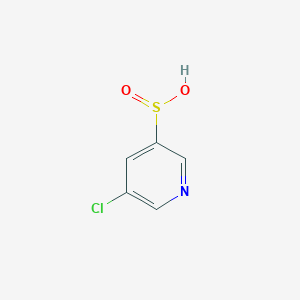
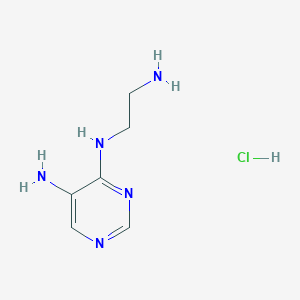
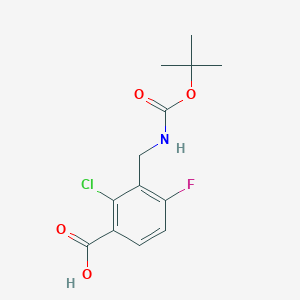
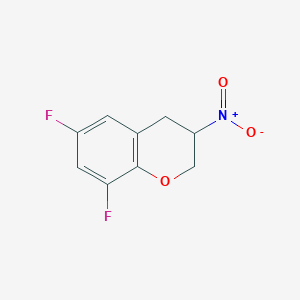
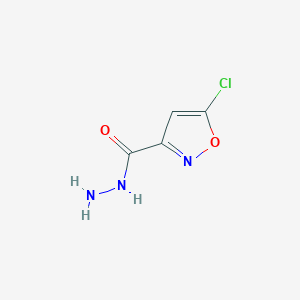
![2-bromo-Imidazo[2,1-b]thiazole-6-propanoic acid](/img/structure/B12972713.png)
